molecular formula C9H6F3IO2 B2476757 Methyl 3-iodo-5-(trifluoromethyl)benzoate CAS No. 161622-17-9

Methyl 3-iodo-5-(trifluoromethyl)benzoate

Cat. No. B2476757
CAS RN: 161622-17-9
M. Wt: 330.045
InChI Key: VHCWLJYCHDIIEA-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 161622-17-9 . It has a molecular weight of 330.05 and its IUPAC name is methyl 3-iodo-5-(trifluoromethyl)benzoate . The compound is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for “Methyl 3-iodo-5-(trifluoromethyl)benzoate” is 1S/C9H6F3IO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-iodo-5-(trifluoromethyl)benzoate” is a solid at room temperature . The compound’s physical form is described as a low-melt solid .

Scientific Research Applications

Catalytic Reactions and Synthesis

Methyl 3-iodo-5-(trifluoromethyl)benzoate is a compound that finds application in various catalytic and synthesis processes in organic chemistry. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents, demonstrating the role of similar compounds in enhancing reaction yields and facilitating the introduction of trifluoromethyl groups to aromatic substrates (Mejía & Togni, 2012). Additionally, microwave-assisted pathways have been developed for the trifluoromethylation of nucleosides, indicating the importance of such compounds in the synthesis of pharmaceuticals (Mangla, Sanghvi, & Prasad, 2021).

Iodination and Functionalization of Aromatic Compounds

The functionalization and iodination of aromatic compounds are critical processes in organic synthesis, allowing for further chemical modifications. Research has shown that palladium complexes immobilized on dendrimers can catalyze the carbonylation of iodobenzene to form methyl benzoate, highlighting the utility of related compounds in facilitating diverse organic transformations (Antebi, Arya, Manzer, & Alper, 2002). Similarly, processes have been developed for the selective synthesis of pyranone derivatives and isocoumarins from methyl 2-en-4-ynoates and methyl 2-(arylethynyl)benzoates, respectively, showcasing the adaptability of such compounds in synthesizing complex organic molecules (Biagetti, Bellina, Carpita, Stabile, & Rossi, 2002).

Continuous Flow Processes

The use of continuous flow processes for the iodination of aromatic compounds has been explored, with studies demonstrating the efficient synthesis of iodoarenes under such conditions. This includes the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, showcasing the potential for high-throughput and scalable synthesis of fluorinated aromatic compounds for various applications (Dunn, Leitch, Journet, Martin, Tabet, Curtis, Williams, Goss, Shaw, O’Hare, Wade, Toczko, & Liu, 2018).

Trifluoromethyl-substituted Compounds

Research into trifluoromethyl-substituted compounds, such as protoporphyrinogen IX oxidase inhibitors, illustrates the broad range of biological and chemical properties these molecules can exhibit. The structural analysis and interaction studies of these compounds provide insights into their potential applications in medicinal chemistry and agricultural sciences (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 3-iodo-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCWLJYCHDIIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-5-(trifluoromethyl)benzoate

CAS RN

161622-17-9
Record name Methyl 3-iodo-5-(trifluoromethyl)benzoate
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